molecular formula C19H15N5O3S2 B2982874 N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021026-42-5

N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

カタログ番号: B2982874
CAS番号: 1021026-42-5
分子量: 425.48
InChIキー: XWMRSDTVQOUBPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzothiazole-pyridazine hybrid featuring a furan-2-carboxamide moiety. Its structure integrates a 6-methylbenzo[d]thiazole core linked via a thioether bridge to a pyridazine ring, with a furan carboxamide substituent at the pyridazine 3-position. The benzothiazole and pyridazine moieties are critical for interactions with biological targets such as VEGFR-2 and DNA topoisomerases .

特性

IUPAC Name

N-[6-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S2/c1-11-4-5-12-14(9-11)29-19(20-12)22-16(25)10-28-17-7-6-15(23-24-17)21-18(26)13-3-2-8-27-13/h2-9H,10H2,1H3,(H,20,22,25)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMRSDTVQOUBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyridazine moiety, and a benzo[d]thiazole unit. The presence of these heterocycles contributes to its biological activity through various mechanisms.

Biological Activities

  • Anticonvulsant Activity
    • A series of compounds similar to N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide have been evaluated for anticonvulsant properties. For instance, derivatives of benzo[d]thiazole demonstrated promising anticonvulsant effects in animal models, with compounds showing ED50 values significantly lower than standard drugs like phenytoin and carbamazepine .
  • Anti-inflammatory Activity
    • The compound may exhibit anti-inflammatory properties, as seen in related thiazole derivatives that inhibited cyclooxygenase enzymes (COX-I and COX-II). Some derivatives showed IC50 values as low as 0.52 μM against COX-II, indicating strong potential for inflammation-related conditions .
  • Anticancer Properties
    • Research indicates that thiazole-based compounds can exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs have shown IC50 values below 1 µg/mL against A549 human lung adenocarcinoma cells, suggesting that modifications to the thiazole structure can enhance anticancer activity .

Structure-Activity Relationships (SAR)

The SAR studies reveal that:

  • Substituents on the phenyl ring and the presence of electron-donating groups like methyl can significantly enhance biological activity.
  • The thiazole moiety is crucial for maintaining cytotoxic effects, with specific configurations yielding better potency against cancer cells .

Case Studies

  • Synthesis and Testing of Derivatives
    • Evren et al. synthesized novel derivatives of thiazole and tested them against NIH/3T3 mouse embryoblast cell lines and A549 cells. One compound demonstrated strong selectivity and significant cytotoxicity, reinforcing the importance of structural modifications in enhancing therapeutic efficacy .
  • Comparative Analysis with Standard Drugs
    • In several studies, new compounds derived from similar scaffolds were compared with established drugs like Celecoxib for anti-inflammatory effects. Results indicated that some new derivatives exhibited comparable or superior efficacy with lower toxicity profiles .

Data Tables

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticonvulsant15.4
Compound BCOX-II Inhibitor0.52
Compound CAnticancer1.61

類似化合物との比較

Structural Comparisons

The compound shares structural motifs with benzothiazole-acetamide hybrids and heterocyclic thioethers. Key analogs include:

Compound Name / ID Core Structure Substituents Key Functional Groups Reference
Target Compound Benzo[d]thiazole + pyridazine - 6-Methylbenzo[d]thiazole
- Thioethyl linker
- Pyridazin-3-yl-furan-2-carboxamide
Amide, thioether, pyridazine
4g () Benzo[d]thiazole + thiadiazole - 6-Methylbenzo[d]thiazole
- Thiadiazole-thioacetamide
- 3-Phenylureido
Urea, thiadiazole, thioether
6d () Benzo[d]thiazole + thiadiazole - 6-Nitrobenzo[d]thiazole
- Thiadiazole-thioacetamide
- Phenylurea
Nitro, urea, thiadiazole
2d () Pyrimidinone + acetamide - p-Tolylamino-pyrimidinone
- Nitrophenyl-oxoethylthio
Nitro, pyrimidinone

Key Observations :

  • The furan carboxamide group is distinct from the urea or aryl substituents in analogs like 4g and 6d , which may influence solubility and target selectivity .
Pharmacological Activity
  • Antiproliferative Activity : Analogs like 4g (IC₅₀ = 2.1 µM against MCF-7 cells) and 4j (IC₅₀ = 1.8 µM) demonstrate strong antiproliferative effects, attributed to their thiadiazole-urea motifs and interactions with DNA or kinases . The target compound’s pyridazine-furan system may offer similar or improved activity due to enhanced π-π stacking.
  • Kinase Inhibition : Compound 6d () inhibits VEGFR-2 with IC₅₀ = 0.28 µM, driven by benzothiazole-thiadiazole synergy. The target compound’s pyridazine ring could mimic ATP-binding pockets in kinases .
  • Anticonvulsant Activity : Derivatives in (e.g., 5a–m ) show activity in rodent models, suggesting benzothiazole-thioacetamide hybrids have CNS permeability. The target compound’s furan carboxamide may reduce CNS penetration compared to triazole analogs .
Molecular Docking and Pharmacokinetics
  • Docking : Analogs like 6d bind VEGFR-2 via H-bonds with Glu883 and hydrophobic interactions with the benzothiazole ring . The target compound’s pyridazine may form additional H-bonds with Asp1045.
  • ADMET : ’s preADMET predictions for 6d (moderate solubility, CYP2D6 inhibition risk) suggest the target compound may require optimization for bioavailability .

Q & A

Q. What are the recommended synthetic routes for N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multistep reactions involving thioether linkages and carboxamide coupling. For example, thiadiazole derivatives (structurally similar) are synthesized using acetonitrile reflux (1–3 minutes) followed by cyclization in DMF with iodine and triethylamine, yielding intermediates with sulfur elimination . Reaction time and solvent polarity (e.g., acetonitrile vs. ethanol) critically affect yield, as seen in analogs with 37–76% yields depending on substituents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodology : 1H/13C NMR and IR spectroscopy are essential. For instance, benzothiazole carboxamides show diagnostic peaks for NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-S-C (~690 cm⁻¹) in IR. In NMR, pyridazine and furan protons resonate at δ 7.5–8.5 ppm, while methyl groups on benzothiazole appear as singlets near δ 2.5 ppm . Mass spectrometry (e.g., M⁺ peaks with 3–100% intensity) confirms molecular weight .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

  • Methodology : The thioether and carboxamide groups are pH-sensitive. In analogs, acidic conditions hydrolyze thioethers to sulfoxides, while basic conditions (e.g., triethylamine) stabilize intermediates during cyclization . Solubility in polar aprotic solvents (DMF, DMSO) enhances reactivity compared to ethanol or water .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

  • Methodology : Use orthogonal assays to distinguish between specific and off-target effects. For example, thiadiazole analogs exhibit pH-dependent antimicrobial activity (effective at pH 6–7 but inactive at pH 8) due to protonation states . Cytotoxicity assays (e.g., MTT on cancer cell lines) should be paired with ROS detection to clarify mechanisms .

Q. What computational strategies are effective for optimizing this compound’s binding to kinase targets (e.g., GSK-3β)?

  • Methodology : Molecular docking (AutoDock/Vina) using crystal structures (PDB: 1I09 for GSK-3β) identifies key interactions. For benzothiazole carboxamides, the 6-methyl group and pyridazine ring form hydrophobic contacts, while the furan oxygen hydrogen-bonds with Lys85 . MD simulations (AMBER/CHARMM) validate stability over 100 ns .

Q. How can synthetic yields be improved for scale-up without compromising purity?

  • Methodology : Optimize stepwise purification:
  • Use flash chromatography (ethyl acetate/hexane, 4:1) to isolate intermediates .
  • Recrystallize final products from ethanol-DMF (4:1) to remove sulfur byproducts .
  • Monitor reaction progression via TLC (silica, chloroform:methanol 9:1) .

Q. What analytical methods resolve structural ambiguities in regiochemistry (e.g., thioether vs. sulfone formation)?

  • Methodology : X-ray crystallography is definitive but resource-intensive. Alternatively, 2D NMR (COSY, HSQC) distinguishes between regioisomers. For example, NOESY correlations between pyridazine H-3 and benzothiazole NH confirm thioether linkage . High-resolution MS/MS fragments verify sulfur retention .

Data Contradiction Analysis

Q. Why do similar compounds show variable antimicrobial activity despite identical core structures?

  • Resolution : Substituent electronic effects dominate. For example, electron-withdrawing groups (e.g., -NO₂) on the aryl ring enhance membrane penetration in Gram-negative bacteria, while electron-donating groups (e.g., -OCH₃) improve solubility but reduce potency . Bioavailability assays (e.g., logP) correlate with these trends .

Q. How to address discrepancies in cytotoxicity IC₅₀ values across studies?

  • Resolution : Standardize assay conditions:
  • Use identical cell lines (e.g., HepG2 vs. HeLa may vary due to efflux pump expression).
  • Control for solvent effects (DMSO >0.1% alters membrane permeability) .
  • Validate with ATP-based viability assays to exclude false positives from redox-active compounds .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Analogs

StepReagent/ConditionYield RangeCritical FactorReference
CyclizationDMF, I₂, Et₃N45–76%Iodine stoichiometry
Thioether FormationEthanol, reflux37–70%Solvent polarity
PurificationEthyl acetate/hexane>95% purityGradient elution

Q. Table 2: Spectroscopic Benchmarks

GroupIR (cm⁻¹)1H NMR (δ, ppm)13C NMR (δ, ppm)
Benzothiazole1680 (C=O)2.5 (s, CH₃)165.2 (C=O)
Pyridazine-8.2 (d, J=5 Hz)152.4 (C=N)
Furan1605 (C-O)6.5 (m, H-3/H-4)110.3 (C-2)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。